Citronellyl formate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,7-dimethyloct-6-enyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-10(2)5-4-6-11(3)7-8-13-9-12/h5,9,11H,4,6-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZNVIZQPWLDQHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C)CCOC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044772 | |
| Record name | Citronellyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid/strong, fruity, floral odour | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
235.00 °C. @ 760.00 mm Hg | |
| Record name | Citronellyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
soluble in alcohol, most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin, water, 1 ml in 3 ml 80% alcohol remains in soln to 10 ml (in ethanol) | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.903 | |
| Record name | Citronellyl formate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/299/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
93919-91-6, 105-85-1, 93919-93-8 | |
| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (+)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-91-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citronellyl formate | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=105-85-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl-, formate, (-)- | |
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| URL | https://commonchemistry.cas.org/detail?cas_rn=93919-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Citronellyl formate | |
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| Record name | (+)-3,7-Dimethyloct-6-enyl formate | |
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| Record name | (-)-3,7-Dimethyloct-6-enyl formate | |
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| Record name | Citronellyl formate | |
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| Record name | 6-Octen-1-ol, 3,7-dimethyl-, 1-formate | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Citronellyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1044772 | |
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| Record name | Citronellyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.036 | |
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| Record name | (+)-3,7-dimethyloct-6-enyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.936 | |
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| Record name | (-)-3,7-dimethyloct-6-enyl formate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.938 | |
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| Record name | CITRONELLYL FORMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B1MY2BRDK | |
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| Record name | Citronellyl formate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033371 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Ii. Occurrence and Natural Abundance of Citronellyl Formate
Distribution in Plant Essential Oils
The concentration of citronellyl formate (B1220265) varies significantly among different plant species and even between cultivars and geographical locations of the same species.
Citronellyl formate is a notable component of geranium essential oil, contributing to its fresh, floral, and fruity aroma. hekserij.nlvedaoils.com
Numerous studies have identified this compound in the essential oil of Pelargonium graveolens, commonly known as rose-scented geranium. The percentage of this compound can fluctuate based on the plant's origin and cultivation conditions.
For instance, a study on P. graveolens cultivated in two different regions of Turkey found that the essential oil from Adana contained 16.10% this compound, while the oil from Kırşehir had 10.59%. agrifoodscience.comagrifoodscience.com Research on P. graveolens from Palestine reported a this compound content of 15.63%. ms-editions.cl Another analysis of the essential oil from the aerial parts of P. graveolens identified this compound at 13.2%. nih.gov Similarly, a study of P. graveolens from an unspecified origin found this compound to be a major constituent at 12.3%. researchgate.net In contrast, other studies have reported slightly lower concentrations, such as 9.3% and 7.1%. ms-editions.cl
Table 1: this compound Concentration in Pelargonium graveolens Essential Oil
| Geographic Origin/Study | This compound Percentage (%) | Reference |
| Adana, Turkey | 16.10 | agrifoodscience.comagrifoodscience.com |
| Palestine | 15.63 | ms-editions.cl |
| Unspecified | 13.2 | nih.gov |
| Unspecified | 12.3 | researchgate.net |
| Kırşehir, Turkey | 10.59 | agrifoodscience.comagrifoodscience.com |
| Unspecified | 9.3 | ms-editions.cl |
| Unspecified | 7.1 | ms-editions.cl |
Pelargonium roseum essential oil also contains significant amounts of this compound. One study reported a concentration range of 11.23-13.55%. nih.gov Another analysis of P. roseum leaves from the southwest of Iran determined the this compound content to be 14.22%. ut.ac.ir Research on steam-distilled volatile oil from the leaves of P. roseum identified this compound as a major compound at 17.2%. tandfonline.com In contrast, a study of P. graveolens leaves reported a lower this compound concentration of 9.7%. researchgate.net
Table 2: this compound Concentration in Pelargonium roseum Essential Oil
| Study/Origin | This compound Percentage (%) | Reference |
| Steam distilled leaves | 17.2 | tandfonline.com |
| Southwest Iran | 14.22 | ut.ac.ir |
| Unspecified | 11.23-13.55 | nih.gov |
| P. graveolens leaves | 9.7 | researchgate.net |
This compound is found in the peel oils of several citrus fruits, including mandarin, kumquat, and satsuma. ayurvedicoils.comperflavory.comcontaminantdb.ca In a study of kumquat (Fortunella japonica Swingle) peel oil, this compound was identified as a characteristic odor component. researchgate.netacs.orgcapes.gov.br Although a minor component in terms of quantity, its high flavor dilution factor indicates its importance to the fruit's aroma. researchgate.net
This compound has also been reported in the essential oils of other plants. perflavory.comperfumerflavorist.com It is present in sweet basil, where it can add freshness and lift to the herb's flavor profile. perfumerflavorist.com The compound is also found in lovage root. ayurvedicoils.comglobalessence.com
Furthermore, GC-MS analysis of the essential oil from the leaves of Cryptomeria japonica (Japanese cedar) identified this compound as one of the major constituents. researchgate.netresearchgate.netnih.gov It has also been found in the flowers of Daphne odora. wikidata.org
Pelargonium Species (Geranium)
Factors Influencing Natural Abundance and Composition
The biosynthesis and accumulation of this compound in plants are sensitive to numerous factors, which can be broadly categorized as environmental, developmental (phenological), and agronomical (cultivation and extraction). futurejournals.orgnih.gov These elements can individually or collectively alter the chemical profile of an essential oil, leading to significant variations in the percentage of this compound. csic.esresearchgate.net
The geographic origin of a plant is one of the most critical factors determining the chemical makeup of its essential oil. researchgate.netagrifoodscience.com Climatic and ecological conditions, such as temperature, humidity, light intensity, and soil characteristics, vary significantly between locations and directly affect plant metabolism and the production of secondary metabolites like this compound. agrifoodscience.comicm.edu.plnih.gov
Studies on Pelargonium graveolens have demonstrated substantial quantitative differences in essential oil components based on where the plant is cultivated. For instance, a comparative study in Turkey found that P. graveolens grown in the Adana region (Eastern Mediterranean) yielded an essential oil with 16.10% this compound, whereas the same plant cultivated in Kırşehir (Central Anatolia) contained 10.59%. agrifoodscience.com Similarly, variations have been recorded across other nations; Tunisian geranium oil was reported to contain 13.2% this compound, Serbian oil had 10.66%, and oil from Palestine showed a concentration of 15.63%. agrifoodscience.commdpi.com In some cases, the variation is even more pronounced, with certain Moroccan ecotypes containing as little as 2.06% this compound. agrifoodscience.com
Table 1: Influence of Geographic Location on this compound Content in Pelargonium graveolens Essential Oil
| Geographic Location | This compound (%) | Reference |
|---|---|---|
| Adana, Turkey | 16.10% | agrifoodscience.com |
| Kırşehir, Turkey | 10.59% | agrifoodscience.com |
| Palestine | 15.63% | agrifoodscience.com |
| Tunisia | 13.20% | mdpi.commdpi.com |
| India | 12.14% | agrifoodscience.com |
| Serbia | 10.66% | mdpi.commdpi.com |
| Saudi Arabia (Mecca, Maysan) | 8.28% | derpharmachemica.com |
| Morocco | 2.06% | agrifoodscience.com |
The developmental stage of a plant at the time of harvest has a significant impact on the yield and chemical composition of its essential oil. mdpi.comresearchgate.net As a plant progresses through its life cycle—from vegetative growth to floral budding, full flowering, and post-flowering—the biosynthesis and accumulation of volatile compounds, including this compound, can change dramatically. researchgate.net
Research on Pelargonium graveolens has shown that the relative percentages of its main chemical constituents fluctuate with the phenological stage. mdpi.com One study observed that the composition of the essential oil varied significantly between the vegetative, floral budding, full flowering, and post-flowering stages. researchgate.net While specific data on this compound was not detailed in this particular study, it highlighted the dynamic nature of essential oil production, noting that the highest yield was obtained during the flowering stage. researchgate.net Another study reported that the concentration of compounds like citronellol (B86348), which is a precursor to this compound, varies considerably, with the highest content found in the post-flowering stage. mdpi.comresearchgate.net These findings suggest that the timing of harvest is a critical parameter for optimizing the concentration of specific esters like this compound.
Table 2: Variation in Pelargonium graveolens Essential Oil Components by Phenological Stage
| Phenological Stage | Key Finding | Reference |
|---|---|---|
| Vegetative | Identified 32 compounds; composition differs significantly from flowering stages. Lowest β-citronellol content (21.93%). | researchgate.net |
| Floral Budding | Lowest essential oil yield (0.14%). | researchgate.net |
| Full Flowering | Highest essential oil yield (0.18%). Menthol content was highest in this stage in one study. | mdpi.comresearchgate.net |
| Post-Flowering | Highest content of β-citronellol (30.61%) observed in one study. | researchgate.net |
Agronomic practices and post-harvest processing are crucial factors that can be controlled to influence the final concentration of this compound. csic.es Cultivation techniques such as the use of fertilizers and plastic mulching can alter the soil environment and nutrient availability, thereby affecting the plant's metabolic pathways. researchgate.net For example, a study on sweet-scented geranium found that while the type of fertilizer (cattle manure vs. NPK) did not significantly impact this compound levels, the color of the plastic mulch used did have an effect. researchgate.net
The method of extraction is another critical variable. The most common technique for obtaining essential oils is hydrodistillation (HD), but modern methods like microwave-assisted hydrodistillation (MAHD) have been developed to improve efficiency. derpharmachemica.comnih.gov Comparative studies have shown that MAHD can significantly reduce extraction time compared to traditional HD without adversely affecting the oil composition. derpharmachemica.com However, the relative percentages of compounds can differ. In one study comparing extraction methods for P. graveolens from Saudi Arabia, the this compound content was 15.44% using HD but 11.23% using MAHD for samples from one location (Al-Qatif). derpharmachemica.com
Post-harvest handling, particularly drying, also alters the chemical profile. Research has shown that different drying methods (fresh, shade-drying, sun-drying, and oven-drying at various temperatures) have a marked impact on the constituents of the essential oil. csic.es Air-drying P. graveolens for different durations before distillation can change the relative percentages of its components; one study noted that the this compound content was 6.73% after 24 hours of drying. Poor storage conditions can also lead to changes, with one report indicating that this compound content increased significantly in improperly stored geranium oil.
Table 3: Effect of Extraction Method on this compound Content in P. graveolens from Al-Qatif, Saudi Arabia
| Extraction Method | This compound (%) | Reference |
|---|---|---|
| Hydrodistillation (HD) | 15.44% | derpharmachemica.com |
| Microwave-Assisted Hydrodistillation (MAHD) | 11.23% | derpharmachemica.com |
Iii. Advanced Synthetic Methodologies and Biocatalytic Production of Citronellyl Formate
Chemical Synthesis Pathways
The primary industrial method for producing citronellyl formate (B1220265) relies on the direct reaction of an alcohol with a carboxylic acid, a process known as Fischer esterification. While effective, research continues into alternative routes and catalysts to improve efficiency and sustainability.
The most common and direct chemical route for synthesizing citronellyl formate is the acid-catalyzed esterification of citronellol (B86348) with formic acid. scentree.coscentree.cochemicalbook.inforeverest.net This reaction involves heating the two primary reactants in the presence of an acid catalyst.
The general reaction is as follows: Citronellol + Formic Acid ⇌ this compound + Water
Formic acid itself can act as a catalyst to a certain extent, but stronger acid catalysts are often employed to increase the reaction rate and yield. google.com These catalysts can include mineral acids like sulfuric acid or phosphoric acid. google.com An alternative approach involves the use of water-tolerant Lewis acid catalysts, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), which has been shown to be effective for the esterification of β-citronellol with acetic acid at room temperature, suggesting its potential applicability for formate synthesis. rsc.org This method offers the advantage of using a less corrosive catalyst and potentially avoiding the neutralization steps required when using strong Brønsted acids. rsc.org The process results in the formation of the characteristic fruity, rose-like aroma of this compound. chemicalbook.in
While direct esterification is standard for this compound, the synthesis of its analogues—esters derived from citronellol and different carboxylic acids or related structural modifications—can involve various chemical strategies. The development of these analogues is often driven by the search for novel fragrance profiles, improved stability, or different biological activities. iastate.edu
For instance, citronellyl analogues such as citronellyl cyclopropanecarboxylate, citronellyl difluoroacetate, and citronellyl isobutyrate have been synthesized for screening as potential insecticides. iastate.edu The synthesis of such esters would typically follow the same Fischer esterification principle, substituting formic acid with the corresponding carboxylic acid (e.g., cyclopropanecarboxylic acid or isobutyric acid). google.com
Other synthetic transformations can lead to different classes of analogues. For example, citronellyl nitrile, which possesses a rose-like fragrance, can be produced from citronellal (B1669106) (the aldehyde corresponding to citronellol) via its oxime, followed by dehydration catalyzed by an aldoxime dehydratase. mdpi.com More complex syntheses in organic chemistry, such as Julia-Kocienski olefination or Suzuki cross-coupling, can be used to build intricate molecular architectures, demonstrating the breadth of chemical reactions available for creating novel, high-value compounds from terpene-derived building blocks like citronellol. acs.org
Enzymatic and Biocatalytic Synthesis
The demand for natural and "green" products has spurred the development of enzymatic methods for ester synthesis. Biocatalysis, particularly using lipases, offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical synthesis, operating under mild reaction conditions. researchgate.net
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are versatile enzymes that can catalyze esterification and transesterification reactions in non-aqueous or low-water environments. researchgate.net Transesterification, the transfer of an acyl group from an ester to an alcohol, is a widely studied method for producing flavor and fragrance esters like this compound and its analogues (e.g., citronellyl acetate). mdpi.comresearchgate.netnih.gov This approach can offer faster reaction times compared to direct enzymatic esterification. scielo.br The reaction avoids the production of water as a byproduct, which can limit equilibrium conversion in direct esterification. researchgate.net
The general reaction for transesterification is: Citronellol + Acyl Donor (Ester) ⇌ Citronellyl Ester + Byproduct Alcohol
Various acyl donors can be used, including simple esters like ethyl formate or vinyl esters. Vinyl esters are particularly effective as the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, shifting the reaction equilibrium towards the product and resulting in very high conversion rates. mdpi.com
A key advancement in industrial biocatalysis is the use of immobilized enzymes. nih.gov Immobilizing a lipase (B570770) onto a solid support offers several significant advantages over using the free enzyme, including:
Enhanced Stability: Immobilization often increases the enzyme's stability against changes in temperature and pH. mdpi.com
Easy Separation: The biocatalyst can be easily separated from the reaction mixture, simplifying product purification. nih.gov
Various materials have been successfully used as supports, including acrylic resins, silica (B1680970) gel, and biopolymers like chitosan. mdpi.comnih.govnih.gov For example, Pseudomonas fluorescens lipase has been immobilized on hollow poly(o-phenylenediamine) microspheres, resulting in a biocatalyst with significantly higher specific activity and stability compared to the free enzyme for the synthesis of citronellyl acetate (B1210297). mdpi.com The immobilized enzyme could be reused seven times while retaining 95% of its activity. mdpi.com Similarly, Novozym 435, a commercial lipase immobilized on an acrylic resin, has demonstrated excellent reusability for over 20 cycles in the production of citronellyl propionate. scielo.brresearchgate.net
The choice of lipase is critical to the success of the biocatalytic synthesis. Different lipases exhibit varying levels of activity, selectivity, and stability depending on the substrates and reaction conditions. Therefore, screening various enzymes is a common practice to identify the optimal biocatalyst.
Novozym 435 , an immobilized lipase B from Candida antarctica, is one of the most widely used and effective biocatalysts for ester synthesis. rsc.org It is known for its high activity, broad substrate specificity, and excellent stability under various conditions. mdpi.comnih.gov It has been successfully used to synthesize a wide range of citronellyl esters, including citronellyl palmitate and others, with conversions often exceeding 90-95%. scielo.brrsc.org In one study on the synthesis of octyl formate, Novozym 435 showed significantly higher conversion (33.23%) compared to other commercial immobilized lipases like Lipozyme RM IM (1.28%) and Lipozyme TL IM (2.09%) under initial screening conditions. mdpi.com
Pseudomonas fluorescens lipase (PFL) is another valuable enzyme for ester synthesis. nih.gov It has been used in both free and immobilized forms to catalyze esterification and transesterification reactions. mdpi.comnih.gov When immobilized on wool, PFL demonstrated catalytic efficiency comparable to Novozym 435 for the transesterification of citronellol in rose geranium oil, achieving 88% conversion. chemrxiv.org Immobilization of PFL on advanced materials like ZIF-8@ZIF-67 hybrid skeletons has been shown to increase its specific activity by over 20-fold and dramatically improve its thermal and storage stability. mdpi.com
Black Cumin (Nigella sativa) Seedling Lipase has emerged as a cost-effective and promising alternative to commercial microbial lipases. icm.edu.plbibliotekanauki.pl Crude lipase extracts from germinating black cumin seeds have shown high catalytic efficiency for the synthesis of terpene esters. icm.edu.plfrontiersin.org In a screening of five different plant seedling lipases for the synthesis of citronellyl acetate via transesterification, black cumin seedling lipase demonstrated the highest activity, achieving a 76.32% yield after 72 hours. researchgate.neticm.edu.plbibliotekanauki.plicm.edu.pl The optimal conditions for this reaction were found to be a 1:1 substrate molar ratio at 41°C in n-hexane. icm.edu.plicm.edu.pl
Table 1: Comparison of Lipases in the Synthesis of Citronellyl Esters and Analogues This table summarizes findings from various studies on the enzymatic synthesis of citronellyl esters.
| Enzyme | Substrates | Product | Support/Form | Max. Conversion/Yield | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Novozym 435 | Citronellol + Propionic Anhydride | Citronellyl Propionate | Immobilized (Acrylic Resin) | ~100% (2 min) | Transesterification is significantly faster than esterification. Reusable for >20 cycles. | scielo.br |
| Novozym 435 | Citronellol + Palmitic Acid | Citronellyl Palmitate | Immobilized (Acrylic Resin) | >95% | Highly efficient conversion in hexane. | rsc.org |
| Novozym 435 | Formic Acid + Octanol (B41247) | Octyl Formate | Immobilized (Acrylic Resin) | ~82% | Optimal enzyme for formate ester synthesis among those tested. | mdpi.com |
| P. fluorescens Lipase | Citronellol + Vinyl Acetate | Citronellyl Acetate | Immobilized (Poly(o-phenylenediamine) hollow microspheres) | >99% (2 h) | Immobilization increased specific activity 5.3-fold and enhanced stability. | mdpi.com |
| P. fluorescens Lipase | Citronellol + Ethyl Acetate (in Rose Geranium Oil) | Citronellyl Acetate | Immobilized (Wool) | 88% (5 h) | Cost-effective alternative to Novozym 435 with comparable efficiency. | chemrxiv.org |
| Black Cumin Seedling Lipase | Citronellol + Geranyl Acetate | Citronellyl Acetate | Crude Acetone Powder | 76.32% (72 h) | Best performing plant lipase in a screening study; inexpensive biocatalyst. | icm.edu.plbibliotekanauki.plicm.edu.pl |
Lipase-Catalyzed Transesterification Reactions
Reaction Parameter Optimization (e.g., enzyme concentration, molar ratio, temperature, solvent systems)
Kinetic Modeling of Enzymatic Reactions
Kinetic modeling for the enzymatic synthesis of esters is essential for understanding the reaction mechanism and scaling up the process for industrial application. For similar lipase-catalyzed esterifications, the Ping-Pong Bi-Bi mechanism, sometimes with substrate inhibition, is a commonly fitting model. This model describes a two-substrate reaction where the enzyme binds to the first substrate, releases the first product, and then binds to the second substrate to form the final product before returning to its free state. A study on the synthesis of citronellyl acetate in an ionic liquid, for example, successfully established a kinetic model based on the Ping-Pong Bi-Bi mechanism with product inhibition, and the model's predictions closely matched experimental values. Developing such a model for this compound would require extensive experimental data on initial reaction rates under varying substrate concentrations, which is not currently available in the reviewed literature.
Sustainable and Eco-Friendly Production Approaches
The trend towards sustainability in the chemical industry has spurred research into greener synthesis routes for compounds like this compound.
Biotechnological Methods
Biotechnological production is a cornerstone of creating natural and eco-friendly flavor and fragrance compounds. This approach utilizes enzymes, such as lipases, which are highly specific and operate under mild conditions, reducing energy consumption and the formation of unwanted byproducts. The use of lipases from various microbial or plant sources for the synthesis of terpene esters is a well-established green alternative to traditional chemical synthesis, which often relies on harsh acid catalysts and high temperatures. While this compound is naturally present in geranium essential oil, biotechnological methods offer a way to produce it at a larger scale with high purity, comparable to naturally extracted compounds.
Solvent-Free Systems
Performing enzymatic reactions in solvent-free systems is a significant advancement in green chemistry. In this approach, one of the liquid substrates (e.g., citronellol) acts as the reaction medium, eliminating the need for potentially toxic and difficult-to-remove organic solvents. This method not only simplifies downstream processing and reduces waste but can also enhance enzyme stability and activity. Studies on the synthesis of citronellyl acetate have demonstrated high conversion rates (over 99%) in solvent-free systems, highlighting the potential of this approach. This technique is highly attractive for producing food-grade and cosmetic ingredients where solvent residues are a major concern.
Use of Ionic Liquids
Ionic liquids (ILs) are considered green solvents due to their negligible vapor pressure, high thermal stability, and tunable properties. They have emerged as promising media for biocatalytic reactions. In the synthesis of citronellyl acetate, using an ionic liquid as the solvent resulted in a high yield (over 99%) and allowed for the successful reuse of the enzyme over multiple cycles. Ionic liquids can enhance enzyme activity and stability, and in some cases, facilitate product separation. The supported ionic liquid phase (SILP) technique, where an enzyme is immobilized on a support coated with a thin layer of IL, has also shown high yields and stability in the synthesis of other citronellyl esters. This technology represents a viable, though advanced, alternative medium for the synthesis of this compound.
Iv. Advanced Analytical Characterization and Quantification of Citronellyl Formate
Chromatographic Techniques for Separation and Identification
Chromatography, a cornerstone of analytical chemistry, provides the means to separate citronellyl formate (B1220265) from other volatile compounds. Gas chromatography, in its various configurations, is the most prevalent technique for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like citronellyl formate. researchgate.net This method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. In GC-MS analysis, the sample is first vaporized and separated into its individual components within the gas chromatograph. As each compound, including this compound, elutes from the column, it enters the mass spectrometer, which provides detailed mass spectral data. This data, essentially a molecular fingerprint, allows for the confident identification of the compound by comparing its spectrum to established libraries such as the NIST Mass Spectral Library. akjournals.com
The identification of this compound in various essential oils has been successfully achieved using GC-MS. For instance, studies on geranium (Pelargonium graveolens) essential oil have consistently identified this compound as a significant constituent. dergipark.org.trderpharmachemica.com One study reported its concentration to be 9.90% in geranium essential oil. dergipark.org.tr Another investigation into geranium oils from different regions of Saudi Arabia found this compound concentrations ranging from 8.28% to 15.44%. derpharmachemica.com Similarly, the analysis of essential oil from Eucalyptus citriodora also revealed the presence of this compound, among other compounds. scione.com
The use of linear retention indices (LRIs) in conjunction with mass spectral data further enhances the reliability of compound identification. akjournals.com LRIs are less dependent on operational parameters and provide an additional layer of confirmation. akjournals.com
Table 1: Reported Abundance of this compound in Geranium (Pelargonium graveolens) Essential Oil Determined by GC-MS
| Source/Region | Concentration of this compound (%) | Reference |
| General Study | 9.90 | dergipark.org.tr |
| Algerian Origin | 9.3 | dergipark.org.tr |
| Iranian Origin | 11.00 | dergipark.org.tr |
| Saudi Arabia (Al-Riyadh, Mecca, Al-Qatif) | 8.28 - 15.44 | derpharmachemica.com |
For exceptionally complex mixtures where one-dimensional GC may not provide sufficient separation, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced resolution. nih.govchromatographyonline.com This technique employs two columns with different stationary phases, providing two distinct separation mechanisms. chromatographyonline.com The increased peak capacity and sensitivity of GCxGC allow for the resolution of compounds that would otherwise co-elute in a single-column system. nih.govmdpi.com
The enhanced separation power of GCxGC is particularly beneficial for the analysis of essential oils, which can contain hundreds of volatile compounds. nih.govnih.gov This technique has been successfully applied to differentiate various types of rose essential oils, where this compound is a characteristic compound in Pelargonium roseum oil. nih.gov
When coupled with a Flame Ionization Detector (FID), GCxGC is a robust tool for the quantitative analysis of compounds like this compound. chromatographyonline.comsepsolve.com The FID provides a response that is proportional to the number of carbon atoms in the analyte, making it well-suited for quantification. chromatographyonline.com Flow-modulated GCxGC-FID has been demonstrated to streamline the profiling of terpenes and terpenoids, resolving co-elutions that can lead to overestimation in conventional GC analyses. sepsolve.comsepscience.com This enhanced separation improves confidence in both compound identity and the quality of quantitative data. sepsolve.com
The combination of GCxGC with a Time-of-Flight Mass Spectrometer (TOFMS) represents a state-of-the-art analytical platform. acs.org TOFMS is capable of the high-speed data acquisition required to accurately capture the fast-eluting peaks generated in the second dimension of a GCxGC separation. acs.org This pairing provides both the high-resolution separation of GCxGC and the definitive mass spectral information for confident peak identification. nih.govacs.org GCxGC-TOFMS has been effectively used to analyze the volatile compounds in different rose essential oils, demonstrating its ability to separate and identify a significantly larger number of compounds compared to conventional GC-MS systems. nih.gov This is due to the high separation space, resolution, and the use of HRTOF-MS detectors with a high acquisition rate. nih.gov
Table 2: Comparison of GC-MS and GCxGC for the Analysis of Complex Volatile Samples
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Comprehensive Two-Dimensional Gas Chromatography (GCxGC) |
| Separation | Single column separation. researchgate.net | Two orthogonal columns for enhanced separation. chromatographyonline.com |
| Resolution | Good, but can have co-elutions in complex mixtures. sepscience.com | Significantly higher peak capacity and resolution. nih.gov |
| Sensitivity | Standard sensitivity. | Increased sensitivity due to peak compression. uva.nl |
| Identification | Based on retention time and mass spectrum. akjournals.com | Based on two retention times and mass spectrum, providing higher confidence. chromatographyonline.com |
| Applications | Routine analysis of moderately complex samples. researchgate.net | In-depth analysis of highly complex samples like essential oils and petrochemicals. nih.govchromatographyonline.com |
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
Chemometric Methods for Data Analysis
The vast and complex datasets generated by modern chromatographic techniques, especially GCxGC, necessitate the use of advanced data analysis methods known as chemometrics. unibo.it These statistical and mathematical tools are used to extract meaningful information from the data.
Multiway analysis methods, such as the Parallel Factor Analysis (PARAFAC) algorithm, are particularly powerful for deconvoluting the three-dimensional data produced by techniques like GCxGC-MS. oup.comresearchgate.net PARAFAC can decompose the complex data into a set of pure component profiles, even when peaks are highly overlapped. oup.com
This approach has been successfully applied to the quantitative determination of essential oil markers, including this compound, in perfume samples using GCxGC-FID data. researchgate.net The PARAFAC algorithm treats the data as a trilinear model, which can be superior to traditional integration methods in terms of speed and automation possibilities. researchgate.net However, for accurate analysis, the data must meet certain prerequisites, such as having a sufficient number of data points across the peak and a Gaussian-like chromatographic shape. oup.com The algorithm iteratively determines the appropriate number of components to model the data accurately without overfitting. researchgate.net While PARAFAC is a powerful tool, its application requires careful optimization of parameters. oup.com Newer developments, such as PARAFAC2, have been introduced to handle issues like retention time shifts that can occur between chromatographic runs. oup.comualberta.ca
Chromatographic Fingerprinting and Profiling
Chromatographic fingerprinting is a powerful quality control technique that provides a characteristic profile of a complex sample. For essential oils containing this compound, this involves creating a detailed chromatogram that showcases the variety and relative abundance of its volatile constituents.
Gas chromatography-mass spectrometry (GC-MS) is a primary tool for generating these fingerprints. dergipark.org.trresearchgate.net In this method, the essential oil sample is injected into the gas chromatograph, where its components are separated based on their boiling points and interaction with a stationary phase in a capillary column. researchgate.netoamjms.eu As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum—a unique fragmentation pattern that acts as a molecular fingerprint. oamjms.eu The retention time (the time it takes for a compound to pass through the column) and the mass spectrum together allow for high-confidence identification of compounds like this compound by comparing them to spectral libraries and standards. researchgate.netderpharmachemica.com
For instance, in the analysis of geranium (Pelargonium graveolens) essential oil, GC-MS analysis identified this compound as a significant component, with its peak clearly resolved in the chromatogram. dergipark.org.trresearchgate.net Studies have reported its presence at concentrations around 9.90% in some geranium oils. dergipark.org.tr Similarly, analysis of Eucalyptus citriodora essential oil has also identified this compound, although typically as a minor constituent. scione.comresearchgate.net
Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution time-of-flight mass spectrometry (HR-TOFMS) offers even greater resolving power for extremely complex mixtures. mdpi.comresearchgate.net This technique uses two different columns for separation, providing a much more detailed and resolved chromatogram, which is especially useful for separating isomeric compounds and identifying trace components that might otherwise be obscured. mdpi.comresearchgate.netnih.gov In studies of rose essential oils, GC×GC–HR-TOFMS has been instrumental in creating detailed chemical fingerprints where this compound is a key identified aroma compound. mdpi.com
The resulting chromatograms from these techniques serve as a "fingerprint" for a specific essential oil sample. By comparing the fingerprint of a new batch to a reference fingerprint, analysts can assess its quality, purity, and consistency. The presence and relative area of the this compound peak, among others, are critical markers in this assessment. mdpi.com
Table 1: GC-MS Data for this compound in Essential Oil Analysis
| Parameter | Value | Reference |
| Typical Retention Index (RI) | 1278 | akjournals.com |
| Mass Spectrum (Key m/z ions) | 69, 41, 81, 55 | hmdb.ca |
| Observed Concentration in P. graveolens | 8.28% - 15.63% | derpharmachemica.comms-editions.cl |
| Observed Concentration in P. roseum | Characteristic Compound | mdpi.com |
| Observed Concentration in C. winterianus | Main Compound | oamjms.eu |
This interactive table provides typical data points for the analytical characterization of this compound.
Quantitative Analysis Methodologies
While chromatographic fingerprinting provides a qualitative or semi-quantitative overview, precise quantification of this compound requires specific methodologies. The goal is to determine the exact concentration of the compound within a sample.
The most common method for quantification is gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS). The standard approach involves creating a calibration curve. This is done by preparing a series of standard solutions with known concentrations of pure this compound and analyzing them by GC. A graph is then plotted of the peak area (or height) versus concentration. The concentration of this compound in an unknown sample can then be determined by running it under the same GC conditions and interpolating its peak area on the calibration curve.
The internal standard method is a more robust technique for quantification, as it corrects for variations in injection volume and instrument response. In this method, a known amount of a different, non-interfering compound (the internal standard) is added to both the calibration standards and the unknown sample. The ratio of the peak area of this compound to the peak area of the internal standard is then used for plotting the calibration curve and for quantification.
For complex matrices like essential oils, comprehensive two-dimensional gas chromatography (GC×GC) is also effective for quantification due to its high sensitivity and peak capacity. researchgate.net Furthermore, advanced chemometric techniques, such as three-way calibration with PARAFAC algorithm applied to GC-GC-MS data, can offer a rapid and automated method for quantifying multiple analytes, including this compound, in complex samples like perfumes, overcoming issues of chromatographic overlap. mdpi.com
Table 2: Quantitative Analysis Parameters for this compound
| Analytical Method | Key Parameters | Application Example | Reference |
| GC-MS | External/Internal Standard Calibration, Relative Peak Area % | Quantification in Pelargonium graveolens oil | dergipark.org.trresearchgate.net |
| GC×GC-TOFMS | Tile-based F-ratio analysis, Peak Capacity | Profiling in complex essential oils | mdpi.comresearchgate.net |
| GC-IMS | Retention Index, Drift Time | Differentiation of volatile profiles | nih.govmdpi.com |
This interactive table outlines common methodologies for the quantitative analysis of this compound.
Challenges in Analysis of Complex Mixtures
The analysis of this compound is often complicated by the nature of the samples in which it is found, such as essential oils and perfumes. nih.gov These are intricate mixtures containing hundreds of volatile compounds, which presents several analytical challenges. nih.gov
One of the primary challenges is co-elution , where two or more compounds exit the chromatographic column at the same time. nih.gov This is particularly problematic in complex mixtures where many isomers with similar boiling points and polarities exist. For example, isomers of this compound or other compounds with similar retention times can co-elute, leading to overlapping peaks in the chromatogram. This makes accurate identification and quantification difficult, as the resulting mass spectrum will be a mixture of the co-eluting compounds. nih.gov
Matrix effects also pose a significant challenge. The other components in the essential oil (the matrix) can interfere with the analysis of this compound. nih.gov High concentrations of major components like citronellol (B86348) and geraniol (B1671447) can overload the chromatographic column, leading to peak tailing and potentially masking the smaller peak of this compound. The sample matrix can also affect the ionization efficiency in the mass spectrometer, either enhancing or suppressing the signal of the target analyte, which can lead to inaccurate quantification. nih.gov
The wide dynamic range of concentrations of different compounds in essential oils is another hurdle. researchgate.net Major components may be present in high percentages, while others, including important aroma compounds, may be present at trace levels. researchgate.net This requires analytical systems with high sensitivity and a wide linear response range to accurately measure both the major and minor constituents in a single run.
To overcome these challenges, advanced analytical techniques are often necessary. The use of comprehensive two-dimensional gas chromatography (GC×GC) provides significantly higher resolution than single-column GC, allowing for the separation of many co-eluting compounds. mdpi.comnih.gov The choice of specific stationary phases for the GC columns can also be optimized to improve the separation of target analytes like this compound from interfering matrix components. mdpi.com Additionally, techniques like gas chromatography-ion mobility spectrometry (GC-IMS) offer another dimension of separation based on the size and shape of the ions, further aiding in the differentiation of complex mixtures. nih.gov
V. Biological and Pharmacological Activities of Citronellyl Formate
Antimicrobial Properties
Research has confirmed the fungicidal properties of citronellyl formate (B1220265) against several human and plant pathogens.
Candida albicans and Cryptococcus neoformans : Studies on the essential oil of rose-scented geranium (Pelargonium species) and its components have identified citronellyl formate as possessing fungicidal activity against Candida albicans and Cryptococcus neoformans. researchgate.nettandfonline.comindiamart.com These opportunistic yeasts are responsible for common fungal infections in humans, such as candidiasis and cryptococcosis. tandfonline.comindiamart.com In a comparative analysis of geranium oil constituents, this compound's activity was noted, although it was found to be less potent than other components like citronellol (B86348) and geraniol (B1671447). researchgate.net The antifungal effect was observed to be independent of temperature, showing activity at both 28°C and 40°C. researchgate.nettandfonline.com
Magnaporthe oryzae : While direct studies on this compound against the rice blast fungus Magnaporthe oryzae are limited, research into the components of essential oils known to be active against plant pathogens like M. oryzae often lists terpenes and their esters as key active compounds. nih.gov
Wood-rotting fungi : Information specifically detailing the activity of this compound against wood-rotting fungi is not extensively available in the reviewed literature. However, the general antifungal properties of essential oils containing this compound suggest potential activity.
Table 1: Antifungal Spectrum of this compound
| Fungal Species | Type | Associated Disease/Effect | Source(s) |
|---|---|---|---|
| Candida albicans | Yeast | Candidiasis | tandfonline.com, researchgate.net, indiamart.com, researchgate.net |
| Cryptococcus neoformans | Yeast | Cryptococcosis | tandfonline.com, researchgate.net, indiamart.com, researchgate.net |
This compound also contributes to the antibacterial profile of essential oils in which it is present.
Staphylococcus aureus : Essential oils containing this compound have shown antibacterial effects against Staphylococcus aureus. mdpi.comms-editions.cl For instance, geranium oil from Pelargonium graveolens, which contains this compound, exhibits a strong antibacterial effect against S. aureus. mdpi.com this compound is listed as one of the main constituents responsible for the biological activity of geranium oil. ayurvedicoils.commdpi.com
Escherichia coli : The essential oil of Pelargonium roseum, with this compound as a major component (14.22%), has demonstrated inhibitory activity against Escherichia coli. ut.ac.ir Studies on other essential oils also show activity against E. coli, attributing the effect to a complex interaction of components including esters like this compound. ms-editions.clnih.gov
Table 2: Antibacterial Spectrum of this compound (as a constituent of essential oils)
| Bacterial Species | Gram Stain | Associated Disease/Effect | Source(s) |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive | Skin infections, pneumonia | ms-editions.cl, mdpi.com |
| Escherichia coli | Gram-negative | Gastroenteritis, urinary tract infections | ms-editions.cl, ut.ac.ir, nih.gov |
The precise antimicrobial mechanism of this compound is not fully elucidated but is believed to be linked to its lipophilic nature, a common feature of essential oil components. This property allows it to interfere with the bacterial cell membrane and fungal cell structures. The action is often described as a result of complex interactions between the various constituents of an essential oil. researchgate.net Some research suggests that the antifungal mechanism may not primarily involve membrane disruption or inhibition of cell division, indicating other potential cellular targets. researchgate.nettandfonline.com
Anti-inflammatory and Immunomodulatory Effects
This compound has been identified as a contributor to the anti-inflammatory properties of geranium essential oil.
Mast cells play a crucial role in initiating allergic and inflammatory responses by releasing various mediators. Research has shown that this compound can inhibit this process. In one study, this compound demonstrated a 33.8% inhibitory effect against IgE-induced mast cell degranulation. mdpi.com This suggests that it can suppress the immediate-type allergic response by stabilizing mast cells. mdpi.com
Cytokines are signaling proteins that mediate and regulate immunity and inflammation. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) are key targets for anti-inflammatory agents. epdf.pubnih.gov While direct studies on this compound's effect on specific cytokines are not widely detailed, its role as a constituent of anti-inflammatory essential oils is recognized. mdpi.com For example, geranium oil, containing this compound, has been shown to suppress inflammation. researchgate.net The modulation of cytokine production is a known mechanism for the anti-inflammatory effects of many essential oil components. mdpi.comnih.gov Specifically, citronellol, a closely related compound, has been shown to inhibit IgE-induced TNF-α production, a critical pro-inflammatory cytokine. mdpi.com This points to a potential, similar pathway for this compound.
Table 3: Anti-inflammatory and Immunomodulatory Activities of this compound
| Activity | Target/Mechanism | Observed Effect | Source(s) |
|---|---|---|---|
| Anti-inflammatory | Inhibition of Mast Cell Degranulation | 33.8% inhibition | mdpi.com |
| Immunomodulatory | Modulation of Cytokine Production | Contributes to the anti-inflammatory effect of geranium oil; related compounds inhibit TNF-α | mdpi.com, researchgate.net |
Antitumor Activity
Direct studies on pure this compound have described its antitumor effects as marginal. ayurvedicoils.com However, investigations into the essential oils where it is a major component provide more detailed insights. For instance, the essential oil of Pelargonium graveolens from Palestine, containing 15.63% this compound, demonstrated cytotoxic effects against multiple human cancer cell lines. najah.edunajah.edu The highest activity was observed against the MCF-7 breast cancer cell line, followed by the Hep3B liver cancer cell line. najah.edunajah.edu Similarly, another study found that a methanolic extract of P. graveolens, which contains this compound, had the most potent antitumor activity against MCF-7 cells compared to other extracts. nahrainuniv.edu.iq
| Essential Oil Source | This compound Content (%) | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|---|
| Pelargonium graveolens | 15.63% | MCF-7 (Breast), Hep3B (Liver), HeLa (Cervical) | Cytotoxic activity observed, with the highest effect against MCF-7. | najah.edunajah.edu |
| Geranium Oil (GO) | Component | MCF-7 (Breast) | Contributes to antiproliferative activity. Enhanced cytotoxicity when co-loaded with Ascorbic Acid in niosomes. | nih.gov |
| Pelargonium graveolens | 7.39% | MCF-7 (Breast) | Essential oil showed potent cytotoxic effect. | nahrainuniv.edu.iq |
Insecticidal and Repellent Activities
This compound is a component of several essential oils known for their insecticidal and repellent properties and is utilized in the formulation of natural pest control products. chemimpex.com
Research has demonstrated its direct toxicity against certain insects. In a study evaluating the components of geranium oil against the human head louse (Pediculus humanus capitis), this compound was found to be toxic, although less so than other major constituents like citronellol and geraniol. conicet.gov.arnih.govoup.com Topical application revealed a specific lethal dose for the compound. conicet.gov.arnih.govoup.com
In terms of repellent activity, this compound has shown effectiveness against the lone star tick (Amblyomma americanum). In a vertical filter paper bioassay, it repelled a high percentage of tick nymphs at a specific concentration. usda.gov However, its effectiveness as a larvicide against the yellow fever mosquito (Aedes aegypti) was found to be low, with a lethal dose exceeding 100 ppm in screening bioassays. researchgate.net Similarly, its biting deterrent activity against Aedes aegypti was significantly lower than other tested compounds and the commercial repellent DEET. researchgate.net
| Activity Type | Target Species | Finding | Reference |
|---|---|---|---|
| Insecticidal (Topical) | Pediculus humanus capitis (Head Louse) | LD50: 38.5 µg/insect | conicet.gov.arnih.govoup.com |
| Repellent | Amblyomma americanum (Lone Star Tick) | 86.7% repellency at 0.206 mg/cm² | usda.gov |
| Larvicidal | Aedes aegypti (Yellow Fever Mosquito) | LD50 > 100 ppm | researchgate.net |
| Biting Deterrent | Aedes aegypti (Yellow Fever Mosquito) | Low activity compared to other compounds | researchgate.net |
Vi. Olfactory Reception and Structure Activity Relationships
Interaction with Olfactory Receptors
The human sense of smell is mediated by a large family of G-protein-coupled receptors (GPCRs), known as olfactory receptors (ORs). frontiersin.orgnih.gov The binding of an odorant molecule to one or more of these receptors triggers a signal transduction cascade, culminating in the perception of a specific smell in the brain. frontiersin.org
While direct studies on the interaction of citronellyl formate (B1220265) with specific human olfactory receptors are not extensively detailed in the available literature, research on its parent alcohol, citronellol (B86348), provides significant insights. The human olfactory receptor OR1A1 has been identified as a broadly tuned receptor that responds to a variety of odorants, including terpenes like citronellol. nih.gov
In vitro studies using a HEK293T cell-based heterologous expression system have been employed to investigate the agonist activity of various molecules on the OR1A1 receptor. nih.govacs.org These assays allow for the functional expression of mammalian olfactory receptors and the measurement of their response to specific ligands via a downstream luciferase-based reporter. nih.gov Research has shown that both enantiomers of citronellol are capable of triggering the OR1A1 receptor with moderate to good activity, showing no significant stereochemical discrimination between them. nih.gov Further studies involving selectively fluorinated and methylated analogues of citronellol have been conducted to probe the structure-activity relationships at this receptor, highlighting the importance of hydrogen bond donor interactions for agonist activity. nih.govacs.orgst-andrews.ac.uk Computational modeling also suggests that citronellol forms a hydrogen bond with residues within the OR1A1 binding pocket. researchgate.net Given that citronellyl formate is a direct derivative of citronellol, these findings are crucial for understanding its potential interactions with OR1A1 and other related olfactory receptors.
An alternative to the widely accepted "lock-and-key" or shape-based theory of olfaction is the vibrational hypothesis. uiuc.eduwikipedia.org This theory posits that the smell of a molecule is determined by its molecular vibrational frequencies. frontiersin.orgwikipedia.org It suggests that an odorant molecule first binds to the receptor's active site, and then an electron transfer process occurs. wikipedia.org If the odorant has a vibrational mode that matches the energy difference between two energy levels on the receptor, inelastic electron tunneling is facilitated, which in turn activates the receptor. frontiersin.orguiuc.eduwikipedia.org
The compound citronellyl nitrile, which is structurally related to this compound, has been used in studies examining this hypothesis. frontiersin.orguiuc.edu Theoretical and experimental work has explored how deuteration (replacing hydrogen with its isotope, deuterium) affects a molecule's scent. uiuc.edu Since deuteration alters the vibrational frequencies of C-H bonds without significantly changing the molecule's shape, it provides a means to test the theory. uiuc.edu For example, studies have proposed that deuterated octanol (B41247) might activate the citronellyl nitrile receptor because its new vibrational frequency, altered by deuteration, matches the energy gap of the nitrile receptor. uiuc.edu Experiments with Drosophila melanogaster (fruit flies) have also lent support to this idea, showing that flies can be trained to respond to specific vibrational modes, such as the one shared between a C-D bond and a nitrile group. wikipedia.orgnih.gov However, the vibrational theory remains controversial, with other studies failing to observe differences in human OR responses to deuterated and non-deuterated odorants, arguing against its plausibility. wikipedia.org
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies in olfaction aim to correlate the chemical structure of a molecule with its perceived odor quality and intensity. For this compound, key structural features like the ester functional group, the carbon chain length, and stereochemistry play a definitive role.
This compound (3,7-dimethyloct-6-en-1-yl formate) is the formate ester of citronellol. chemicalbook.comscentree.co This esterification significantly influences its odor profile, imparting a scent that is distinct from its parent alcohol. The odor of this compound is consistently described as being floral, fruity, and green, with specific nuances of rose. chemicalbook.comperfumersapprentice.comscent.vn It possesses a powerful, fresh, and light quality reminiscent of geranium leaves, with citrus and honey-like undertones. chemicalbook.comperfumersworld.com While a precise numerical odor detection threshold for this compound is not consistently reported in scientific literature, its powerful scent suggests a relatively low threshold. scentree.coperfumersworld.com
The table below summarizes the odor characteristics of this compound as described by various sources.
Isomers, molecules that share the same molecular formula but have different arrangements of atoms, often exhibit distinct olfactory properties. This phenomenon underscores the importance of molecular geometry in odor perception. This compound itself has an asymmetric carbon at the C3 position, meaning it can exist as two different stereoisomers (enantiomers); however, it is the racemic mixture (a combination of both) that is typically used in perfumery. scentree.co
Furthermore, the stereoisomers of gamma-Undecalactone itself have different scents; the (R)-enantiomer is described as distinctly peachy, whereas the (S)-enantiomer has a weaker, more aldehydic and waxy character. scentree.co
Vii. Computational Chemistry and Molecular Modeling of Citronellyl Formate
In Silico Evaluation of Biological Activities
In silico analyses have been employed to predict and understand the biological activities of citronellyl formate (B1220265), a terpenoid ester found in various essential oils. aip.orgtandfonline.com Terpenoid esters as a class are recognized for a range of biological activities, including antibacterial, anti-inflammatory, and antioxidant properties. aip.org
Computational studies on essential oils containing citronellyl formate have helped to elucidate its potential effects. For instance, this compound, as a constituent of certain essential oils, has been identified as an inhibitor of mast cell degranulation, showing a 33.8% inhibition in one study, which suggests potential anti-inflammatory or anti-allergic activity. mdpi.com Furthermore, research on the essential oil of Pelargonium graveolens, which contains this compound, has used in silico molecular docking to investigate the interactions of its main components with enzymes relevant to insect pest control. tandfonline.com
In a different context, this compound was identified as one of seven aroma compounds from sweet orange that significantly enhanced the sweetness of a sucrose (B13894) solution. nih.gov This effect was further investigated using molecular docking to understand its interaction with the T1R2/T1R3 sweet taste receptor. nih.gov The binding energy of this compound with the receptor was calculated to be -5.8 kcal/mol. nih.gov Another computational study involving Geranium essential oil, which lists this compound as a component, calculated properties such as lipophilicity (miLogP) and topological polar surface area (TPSA) to evaluate the potential of its constituent molecules. researchgate.net
The table below summarizes the predicted biological activities for this compound based on computational studies.
Table 1: Summary of In Silico Predicted Biological Activities for this compound| Predicted Activity | Method/Context | Finding | Citation |
|---|---|---|---|
| Anti-inflammatory | Inhibition of mast cell degranulation | 33.8% inhibition observed. | mdpi.com |
| Sweetness Enhancement | Molecular docking with T1R2/T1R3 receptor | Identified as a sweetness-enhancing compound with a binding energy of -5.8 kcal/mol. | nih.gov |
| General Bioactivity | Component of bioactive essential oils | Terpenoid esters are noted for antibacterial, anti-inflammatory, and antioxidant properties. | aip.org |
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling
The computational analysis of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile for this compound suggests a generally favorable outlook for its potential use. researchgate.netresearchgate.net In silico tools like SwissADME are frequently used to predict the pharmacokinetic properties of compounds. mdpi.comnih.gov These predictions are vital for assessing a molecule's potential as an orally administered agent.
The ADMET profile of this compound indicates good absorption characteristics. researchgate.netresearchgate.net It is predicted to have good gastrointestinal absorption and is not likely to be a substrate for P-glycoprotein (P-gp). researchgate.netresearchgate.net P-gp is a transporter protein that can expel substances from cells, and not being a substrate suggests that this compound is less likely to be actively removed from the body via this pathway, which can contribute to higher bioavailability. researchgate.net
Predictions regarding oral bioavailability and permeability are key components of the ADMET profile. For this compound, computational models predict high Caco-2 permeability and high Human Intestinal Absorption (HIA). researchgate.netresearchgate.net Caco-2 permeability assays are a standard in vitro method to predict the absorption of orally administered drugs, and a high predicted value is a positive indicator. The molecule's log D value of 1.58 suggests a suitable balance between lipophilicity and hydrophilicity, which is necessary for effective absorption. researchgate.net
Furthermore, computational analysis indicates that this compound is permeable to the blood-brain barrier (BBB). researchgate.netresearchgate.net This property is significant for compounds being investigated for central nervous system effects.
The table below presents the computationally predicted ADMET properties for this compound.
Table 2: Predicted ADMET Properties of this compound| Property | Predicted Value/Characteristic | Significance | Citation |
|---|---|---|---|
| Human Intestinal Absorption (HIA) | 70.07% | High absorption from the gut. | researchgate.netresearchgate.net |
| Caco-2 Permeability | -5.0 log(cm/s) | High permeability across the intestinal cell layer. | researchgate.netresearchgate.net |
| Blood-Brain Barrier (BBB) Permeability | Permeable | Capable of crossing into the central nervous system. | researchgate.netresearchgate.net |
| P-glycoprotein (P-gp) Substrate | No | Low probability of being actively effluxed from cells. | researchgate.netresearchgate.net |
| Distribution Coefficient (log D) | 1.58 | Indicates a good balance of lipophilicity and hydrophilicity for absorption. | researchgate.net |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. This technique provides detailed insight into the dynamic behavior of molecular systems, such as the interaction between a small molecule and a biological target.
MD simulations have been utilized in research involving this compound. nih.gov In a study investigating the sweetness-enhancing effects of aroma compounds from sweet orange, MD simulations were performed to analyze the stability of the binding between sucrose and the T1R2/T1R3 sweet taste receptor in the presence of these compounds, including this compound. nih.gov Such simulations can reveal how the compound influences the conformation and stability of the receptor complex, providing a dynamic view that complements the static picture from molecular docking. nih.gov
Another study used MD simulations in a non-biological context to examine the adsorption of components from Geranium essential oil, including this compound, onto a metal surface for corrosion inhibition research. researchgate.net This application demonstrates the versatility of MD simulations in understanding the molecular interactions of this compound in different environments.
Q & A
Q. Q1. What are the optimal synthetic pathways for citronellyl formate, and how can researchers validate purity and yield?
To synthesize this compound, esterification of citronellol with formic acid via acid catalysis (e.g., sulfuric acid) is common. Researchers should monitor reaction parameters such as temperature (typically 60–80°C), molar ratios, and catalyst concentration to optimize yield . Post-synthesis, validate purity using gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Quantify yield gravimetrically after distillation or column chromatography.
Q. Q2. Which analytical techniques are most reliable for characterizing this compound in complex mixtures?
Prioritize hyphenated techniques:
- GC-MS : Ideal for volatile ester identification and quantification .
- FT-IR : Confirm functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹) .
- HPLC with UV/Vis detection : Useful for non-volatile degradation products if present .
Cross-reference spectral libraries and synthetic standards to minimize false positives .
Q. Q3. How can solubility and stability of this compound be assessed under varying laboratory conditions?
Design accelerated stability studies:
- Solubility : Use shake-flask method in solvents (e.g., ethanol, hexane) at controlled temperatures (4°C to 25°C) .
- Stability : Expose samples to light, heat (40–60°C), and humidity, then track degradation via GC-MS or HPLC. Include controls to isolate degradation pathways .
Advanced Research Questions
Q. Q4. What mechanistic insights explain this compound’s interactions in biological systems, such as microbial or enzymatic environments?
Use in vitro models to study metabolism:
- Enzymatic assays : Incubate with esterases (e.g., porcine liver esterase) and monitor hydrolysis via LC-MS .
- Microbial degradation : Apply soil or gut microbiota cultures, quantify metabolite production (e.g., citronellol, formic acid) .
Compare kinetic parameters (Km, Vmax) across models to infer bioactivity .
Q. Q5. How do structural modifications of this compound alter its physicochemical properties, and what computational methods predict these changes?
Employ density functional theory (DFT) to model electronic and steric effects of substituents (e.g., branching, halogenation) on properties like logP or vapor pressure . Validate predictions experimentally via synthesis and GC-MS/thermogravimetric analysis (TGA) .
Q. Q6. What experimental strategies resolve contradictions in reported data on this compound’s environmental persistence or toxicity?
- Meta-analysis : Systematically compare studies, noting variables like purity (>95% vs. technical grade), assay conditions (pH, temperature), and detection limits .
- Controlled replication : Reproduce conflicting studies with standardized protocols (e.g., OECD guidelines for toxicity assays) .
- Multivariate statistics : Use ANOVA to identify factors (e.g., solvent polarity) causing discrepancies .
Methodological Considerations
Q. Q7. How should researchers design dose-response studies to evaluate this compound’s effects in plant or animal models?
- Dose range : Start with LD50/EC50 estimates from preliminary assays (e.g., brine shrimp lethality) .
- Endpoint selection : Measure biomarkers (e.g., oxidative stress enzymes, growth inhibition) at multiple timepoints .
- Ethical compliance : Follow institutional guidelines for humane endpoints and sample sizes .
Q. Q8. What protocols ensure reproducibility in this compound synthesis and analysis across laboratories?
- Detailed SOPs : Specify equipment calibration (e.g., GC injector temperature), reagent sources, and purity thresholds .
- Interlab validation : Share samples with collaborating labs for blinded analysis .
- Data transparency : Publish raw chromatograms and spectral data in open-access repositories .
Data Interpretation and Reporting
Q. Q9. How should researchers address unexpected results, such as anomalous spectral peaks in this compound analysis?
Q. Q10. What frameworks are recommended for integrating this compound research into broader regulatory or ecological studies?
- Regulatory alignment : Cross-reference EFSA or EPA guidelines for feed additives (e.g., maximum residue limits) .
- Lifecycle analysis : Model environmental fate using fugacity-based tools (e.g., EQC Model) .
- Stakeholder engagement : Partner with policymakers to align findings with safety regulations .
Tables
Table 1. Key Physicochemical Properties of this compound
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Formula | C₁₁H₂₀O₂ | |
| Boiling Point | 245°C | |
| LogP | 3.57 | |
| Solubility in Ethanol | 1:2–3 (80% ethanol) | |
| Vapor Pressure | Not available |
Table 2. Recommended Analytical Techniques
| Application | Technique | Critical Parameters |
|---|---|---|
| Purity Analysis | GC-MS | Column: DB-5MS; Split ratio 1:50 |
| Structural Confirmation | ¹H/¹³C NMR | Solvent: CDCl₃; 400 MHz |
| Degradation Monitoring | HPLC-UV | Column: C18; λ = 210 nm |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
